molecular formula C7H4Cl2N2 B2909311 6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956381-70-6

6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2909311
CAS No.: 1956381-70-6
M. Wt: 187.02
InChI Key: VKURKVIJOJHJOI-UHFFFAOYSA-N
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Description

6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4Cl2N2. It is characterized by a fused pyrrole and pyridine ring system with chlorine atoms at the 6 and 7 positions. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[3,2-c]pyridine ring system . The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
  • 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine

Uniqueness

6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6,7-dichloro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-6-4(1-2-10-6)3-11-7(5)9/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKURKVIJOJHJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=NC=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956381-70-6
Record name 6,7-dichloro-1H-pyrrolo[3,2-c]pyridine
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